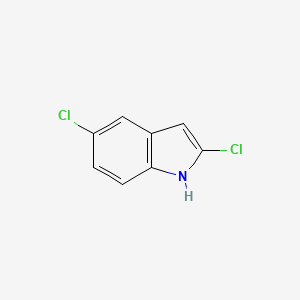

2,5-dichloro-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGSVZVXLMVXOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314277 | |

| Record name | 2,5-Dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916258-28-1 | |

| Record name | 2,5-Dichloro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916258-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dichloro 1h Indole and Its Derivatives

Direct Halogenation Approaches

Direct halogenation of the indole (B1671886) ring is a primary method for introducing chlorine atoms. However, the inherent reactivity of the indole nucleus, particularly at the C3 position, necessitates careful control of reaction conditions and the strategic use of protecting groups to achieve the desired 2,5-disubstitution pattern.

Achieving regioselective chlorination at both the C2 and C5 positions of an indole is a significant synthetic challenge. The C3 position is the most electron-rich and typically the most reactive towards electrophiles. Therefore, direct chlorination of unsubstituted indole often yields 3-chloroindole or polychlorinated mixtures. To obtain a 2,5-dichloro pattern, a sequential strategy is often required.

First, the more reactive C3 position must be blocked, or the reactivity at C2 must be enhanced. Following C2-chlorination, a second electrophilic chlorination can be directed to the C5 position of the benzene (B151609) ring portion of the molecule. Halogenation at the C5 position is a common outcome for electrophilic substitution on indoles bearing either electron-donating or electron-withdrawing groups at C2 or C3, as seen in various functionalization reactions. nih.govresearchgate.net For instance, methods developed for the direct C5-iodination of indoles demonstrate the feasibility of functionalizing this position under specific conditions. researchgate.net

The regioselectivity of indole halogenation is profoundly influenced by the nature of the substituent on the indole nitrogen. acs.orgnih.gov Protecting the N-H group is a critical step in directing chlorination away from the default C3 position towards the C2 position.

Electron-withdrawing groups (EWGs), such as sulfonyl groups (e.g., phenylsulfonyl, tosyl) or carbamates, are particularly effective in directing halogenation to the C2 position. organic-chemistry.orgbhu.ac.in These groups decrease the electron density of the pyrrole (B145914) ring, altering the frontier molecular orbital coefficients to favor electrophilic attack at C2. For example, the presence of an N-EWG can enable a mild C2 chlorination using a stoichiometric amount of a halide source and an oxidant like oxone. acs.orgnih.govorganic-chemistry.org Similarly, directing groups, such as a pyrimidyl group, can chelate to a metal catalyst and the C2-hydrogen, facilitating site-specific C-H activation and subsequent chlorination. nih.govrsc.org

| Protecting Group | Effect on Chlorination | Reference |

| Pyrimidyl | Directs copper-mediated chlorination to C2. nih.govrsc.org | nih.gov, rsc.org |

| Phenylsulfonyl (PhSO₂) | Favors C2 lithiation and subsequent functionalization; directs C2 halogenation. organic-chemistry.orgbhu.ac.in | organic-chemistry.org, bhu.ac.in |

| p-Methoxyphenylsulfonyl | Enables efficient reaction with electrophiles at the C2 position. researchgate.net | researchgate.net |

| Tosyl (Ts) | Confirmed as an effective group for regioselective C-H functionalization on the indole nucleus. rsc.org | rsc.org |

| Electron-Withdrawing Groups (General) | Enable mild C2 chlorination with systems like oxone-halide. acs.orgnih.gov | acs.org, nih.gov |

Copper-mediated and copper-catalyzed reactions have emerged as powerful tools for the regioselective C-H functionalization of indoles. beilstein-journals.org These methods can provide a pathway to C2-chlorinated indoles, which are key intermediates for the synthesis of 2,5-dichloro-1H-indole.

One prominent strategy involves the use of a directing group on the indole nitrogen, such as a pyrimidyl group. In the presence of a copper(II) salt like copper(II) chloride (CuCl₂) or copper(II) acetate (B1210297) (Cu(OAc)₂), highly selective chlorination at the C2 position can be achieved. nih.govrsc.orgrsc.org The reaction with CuCl₂ is a direct C-H chlorination, demonstrating excellent functional group tolerance. nih.govrsc.org An alternative system uses Cu(OAc)₂ as a catalyst with para-toluenesulfonyl chloride (TsCl) serving as the chlorine source. rsc.org Mechanistic studies suggest these reactions may proceed through a Cu(III)Cl species. rsc.org

| Copper Source | Chlorine Source | Directing Group | Key Findings | Reference |

| CuCl₂ | CuCl₂ | Pyrimidyl | Accomplishes highly regioselective C2-chlorination with broad substrate tolerance. | nih.gov, rsc.org |

| Cu(OAc)₂ (20 mol%) | TsCl | Pyrimidyl | Delivers C2-chlorinated indoles in moderate to excellent yields. | rsc.org |

| CuI | In situ I₂ | None (Cascade) | Mediates C-H iodination in a cascade reaction to form iododibenzofurans. | beilstein-journals.org |

| Cu-Mn Spinel Oxide | N-Chlorosuccinimide (NCS) | None | Catalyzes C3-chlorination of indoles; catalyst is reusable. | beilstein-journals.org |

In response to the growing need for environmentally benign synthetic methods, oxone-halide systems have been developed for the halogenation of indoles. springernature.com This approach is considered a "green" alternative as it avoids the use of stoichiometric heavy metal oxidants or toxic halogenating agents and reduces hazardous byproducts. acs.orgresearchgate.net

The system utilizes oxone (potassium peroxymonosulfate) as an oxidant to generate reactive halogenating species in situ from a simple halide salt (e.g., NaCl). acs.orgnih.gov The regiochemical outcome of the reaction is critically dependent on the electronic properties of the N-protecting group on the indole. nih.govorganic-chemistry.org When the indole nitrogen is protected with an electron-withdrawing group, chlorination is selectively directed to the C2 position. acs.orgorganic-chemistry.org This method is robust, scalable, and tolerates a wide range of functional groups. organic-chemistry.org

Haloindoles, and particularly dihaloindoles, can exhibit limited stability, which must be considered during their synthesis and purification. 2-Haloindoles are generally less stable than their 3-halo counterparts. clockss.org The synthesis of 2-bromoindole, for example, requires careful temperature control at low temperatures to prevent decomposition. clockss.org

The stability of 2,3-dihaloindoles has been observed to increase when at least one of the halogen atoms is chlorine. clockss.org However, subjecting certain dihaloindole precursors to harsh reaction conditions can lead to degradation and the formation of complex product mixtures rather than clean conversion. researchgate.net For instance, attempts to synthesize 2,3-dihaloindoles from an N-methylated indole-2,3-dicarboxylic acid derivative using Oxone® with lithium halides resulted in complex mixtures. Careful handling, purification under mild conditions (e.g., low-temperature chromatography), and prompt use in subsequent steps are often necessary to manage the lability of these compounds. clockss.orgescholarship.org

Multi-Step Synthesis from Precursors

An alternative to direct halogenation is the construction of the indole ring from a precursor that already contains the desired 2,5-dichloro substitution pattern. The Fischer indole synthesis is a classic and versatile method for forming indoles and is well-suited for this approach.

This strategy typically begins with a suitably substituted aniline (B41778) derivative. For the synthesis of this compound, one would start with 2,5-dichloroaniline. This aniline is first converted into its corresponding hydrazine (B178648), 1-(2,5-dichlorophenyl)hydrazine. scispace.com This hydrazine is then condensed with a suitable ketone or aldehyde, such as pyruvic acid or an aldehyde, followed by cyclization under acidic conditions (e.g., acetic acid, polyphosphoric acid) to form the indole ring. scispace.comrsc.org The choice of the carbonyl component determines the substituent at the C2 and C3 positions of the final indole product. For instance, reaction of 1-(2,5-dichlorophenyl)hydrazine with isopropyl methyl ketone has been used to produce 4,7-dichloro-2,3,3-trimethyl-3H-indole, demonstrating the principle of incorporating the chloro-substituents from the starting aniline. scispace.com To obtain this compound itself, a carbonyl partner that introduces a hydrogen or a readily removable group at C2 and C3 would be necessary.

Fischer Indole Synthesis Variants for Halogenated Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for constructing the indole nucleus. wikipedia.org The reaction typically involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of halogenated indoles like this compound, this method utilizes appropriately substituted phenylhydrazines. The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A subsequent thieme-connect.comthieme-connect.com-sigmatropic rearrangement and elimination of ammonia (B1221849) yields the aromatic indole ring. wikipedia.org Various acids, including Brønsted acids like polyphosphoric acid (PPA) and Lewis acids, can catalyze the reaction. wikipedia.orgrsc.org

The mechanism begins with the formation of an enolate from the β-keto-ester, which then acts as a nucleophile, attacking the diazonium salt to create an azo compound. wikipedia.org This intermediate undergoes hydrolysis and subsequent decarboxylation to yield the target hydrazone. wikipedia.org This hydrazone can then be cyclized using a strong acid to form the indole ring system. rsc.orgwikipedia.org This two-step, one-pot process allows for the synthesis of complex indoles, including chloro-substituted variants like 5-carboxy-6-chloroindole. researchgate.net

Table 1: Japp-Klingemann / Fischer Indole Synthesis Overview

| Step | Reaction Name | Reactants | Intermediate/Product | Key Features |

|---|---|---|---|---|

| 1 | Japp-Klingemann Reaction | Aryl diazonium salt, β-keto-ester | Arylhydrazone | Forms the necessary hydrazone precursor. wikipedia.org |

Recognizing the often harsh conditions and reagent toxicity associated with the classical Fischer indole synthesis, milder, modern alternatives have been developed. thieme-connect.comthieme-connect.com One such innovative approach is based on a halogen-atom transfer (XAT) mediated radical coupling process. thieme-connect.comresearchgate.netacs.org This iron-mediated strategy involves the radical coupling of aryl diazonium salts and alkyl iodides. researchgate.netacs.org

The proposed mechanism initiates with the reduction of an aryl diazonium salt by an iron(II) catalyst to generate an aryl radical. thieme-connect.com This aryl radical then abstracts an iodine atom from an alkyl iodide via Halogen-Atom Transfer (XAT) to produce an alkyl radical. thieme-connect.comthieme-connect.com The newly formed alkyl radical couples with another equivalent of the aryl diazonium salt to yield an aryl-alkyl azo compound. This azo compound exists in tautomeric equilibrium with a hydrazone, which then undergoes an acid-catalyzed cyclization, similar to the final step of the Fischer synthesis, to afford the functionalized indole. thieme-connect.comthieme-connect.com This method is noted for its mild conditions and tolerance of a wide array of functional groups, making it a valuable tool for preparing densely functionalized indoles. thieme-connect.comacs.org

Cyclization of Substituted Anilines as Precursors

The cyclization of appropriately substituted anilines provides a versatile and direct route to the indole core. These methods often employ transition-metal catalysis to facilitate the key bond-forming steps.

A common strategy involves the palladium-catalyzed cyclization of 2-alkynylanilines. mdpi.commdpi.comacs.org The 2-alkynylaniline precursors are typically synthesized via Sonogashira cross-coupling of a 2-haloaniline (e.g., 2-iodoaniline) with a terminal alkyne. mdpi.com The subsequent cyclization can be induced by various catalysts, including palladium, copper, or indium complexes, leading to the formation of 2-substituted indoles. mdpi.comorganic-chemistry.org

Another approach utilizes the cyclization of 2-vinylanilines. An electrocatalytic method using an organic redox catalyst enables the dehydrogenative cyclization of 2-vinylanilides to form 2,3-disubstituted indoles without the need for external chemical oxidants. organic-chemistry.org Similarly, a process starting from a primary or secondary aniline involves reaction with a source of positive halogen (like N-chlorosuccinimide) to form an N-haloaniline, which serves as a precursor for subsequent cyclization to form the indole ring. google.com These cyclization strategies offer high regioselectivity and functional group tolerance. mdpi.comorganic-chemistry.org

Derivatization of Pre-existing Indole Ring Systems

Functionalization of a pre-formed indole ring, such as this compound, is a critical strategy for creating a library of derivatives. The inherent reactivity of the indole nucleus allows for selective modification at several positions.

The nitrogen atom (N1) of the indole ring can be readily functionalized. N-alkylation is a common transformation, though it can face challenges with competing C3-alkylation, especially for sterically hindered reagents. organic-chemistry.org Methods to achieve N-alkylation include using solid-liquid phase transfer catalysis (SL-PTC) to react an existing indole with an alkylating agent. researchgate.net A modern approach involves a cooperative catalysis system with rhodium and a chiral phosphoric acid for the asymmetric N-H bond insertion reaction of indoles with diazoacetates, yielding N-alkylated indoles with high enantioselectivity. nih.gov

N-acylation can be achieved through base-catalyzed reactions with acylating agents. researchgate.net More advanced rhodium-catalyzed methods allow for the C-H acylation of indolines (the reduced form of indoles) at the C7 position using carboxylic acid anhydrides as the acyl source, which can then be oxidized to the corresponding acylated indole. acs.org

Table 2: Selected N-Functionalization Methods

| Reaction Type | Catalyst/Conditions | Reactants | Product | Reference |

|---|---|---|---|---|

| N-Alkylation | Rhodium / Chiral Phosphoric Acid | Indole, Diazoacetate | N-Alkyl Indole | nih.gov |

| N-Alkylation | Solid-Liquid PTC | Indole, Alkyl Halide | N-Alkyl Indole | researchgate.net |

The C2 and C3 positions of the indole ring are the most common sites for electrophilic substitution and other functionalization reactions due to the electron-rich nature of the pyrrole ring. chim.it

The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a classic method to introduce a formyl group at the C3 position of electron-rich indoles. nih.gov For instance, ethyl 4,6-dichloro-1H-indole-2-carboxylate can be formylated at the C3 position under these conditions.

More recent developments focus on transition-metal-catalyzed C-H functionalization. A dual C-H functionalization strategy co-catalyzed by Pd(II) and Cu(I) allows for the one-pot synthesis of C2/C3-difunctionalized indoles. nih.gov This process involves regioselective arylation at the C2 position, followed by functionalization at the C3 position. nih.gov Furthermore, methods have been developed for the regioselective dearomative arylboration of indoles to generate C2- and C3-borylated indolines, which are versatile intermediates for further synthesis. nih.gov The regioselectivity between C2 and C3 can often be controlled by the choice of directing group on the indole nitrogen and the reaction conditions. chim.itnih.gov For example, an environmentally friendly method using NaCl as a chlorine source can achieve C3-dichlorination and C2-oxidation of N-substituted indoles to yield 3,3-dichloro-2-oxindoles. researchgate.net

Advanced and Green Synthetic Approaches

Catalytic Methods (e.g., Palladium-Catalyzed, Copper-Catalyzed, Metal-Free Electrocatalysis)

Catalytic systems offer powerful tools for the synthesis of indole scaffolds, enabling reactions that are often difficult to achieve through other means. These methods are characterized by high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Synthesis:

Palladium catalysts are widely employed for the synthesis of indoles through various cross-coupling and cyclization reactions. mdpi.com These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions. mdpi.com For instance, palladium-catalyzed reactions can be used to construct the indole core from appropriately substituted anilines and alkynes. mdpi.comorganic-chemistry.org The choice of palladium catalyst, such as Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄, can influence the reaction outcome and yield. mdpi.com Specific examples include the palladium-catalyzed cyclization of o-alkynylanilines. rsc.org Furthermore, a stereospecific palladium-catalyzed N-vinylation of azaheterocycles, including indoles, with vinyl triflates has been developed. nih.gov This method demonstrates the versatility of palladium catalysis in creating diverse indole derivatives. nih.gov

Copper-Catalyzed Synthesis:

Copper-based catalysts provide a cost-effective and efficient alternative for indole synthesis. researchgate.net Copper(I) iodide (CuI) is a commonly used catalyst in these reactions. researchgate.netacs.org One notable application is in the domino coupling/cyclization of 2-alkynylanilines with boronic acids under aerobic conditions to yield 1,2-disubstituted indoles. organic-chemistry.org Copper-catalyzed methods can also be employed for the synthesis of N-fused polycyclic and 2,3-disubstituted indoles. researchgate.net The choice of ligands and reaction conditions can be tailored to achieve high yields and selectivity. acs.org A copper-mediated direct C-2 chlorination of indoles has been reported, which utilizes an easily removable N-(2-pyrimidyl) directing group to achieve excellent regioselectivity. rsc.org

Metal-Free Electrocatalysis:

In a move towards greener chemistry, metal-free electrocatalysis has emerged as a sustainable method for indole synthesis. organic-chemistry.org This approach avoids the use of transition metal catalysts and external chemical oxidants. mdpi.com An example is the electrochemical intramolecular C(sp²)-H amination using iodine as a mediator, which allows for the synthesis of indole derivatives from 2-vinyl anilines. organic-chemistry.org Another strategy involves the use of an organic redox catalyst for the electrocatalytic dehydrogenative cyclization of 2-vinylanilides. organic-chemistry.org These methods are operationally simple and environmentally friendly. mdpi.com

Table 1: Comparison of Catalytic Methods for Indole Synthesis

| Catalytic Method | Catalyst Examples | Key Features |

|---|---|---|

| Palladium-Catalyzed | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄, XPhos | High efficiency, mild conditions, good functional group tolerance, stereospecificity. mdpi.comnih.gov |

| Copper-Catalyzed | CuI, Cu(OAc)₂, Cu₂O | Cost-effective, efficient for C-N and C-C bond formation, good for domino reactions. organic-chemistry.orgresearchgate.netrsc.org |

| Metal-Free Electrocatalysis | Iodine, Organic Redox Catalysts | Sustainable, avoids transition metals and chemical oxidants, environmentally friendly. organic-chemistry.orgmdpi.com |

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has gained significant traction as a tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comrsc.org This technology has been successfully applied to the synthesis of various indole derivatives. scielo.brresearchgate.nettandfonline.com

The optimization of microwave-assisted synthesis involves fine-tuning parameters such as reaction time, temperature, and the choice of solvent. mdpi.com For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives via palladium-catalyzed intramolecular oxidative coupling was significantly improved by using microwave irradiation, resulting in excellent yields and high regioselectivity. mdpi.com In some cases, solvent-free conditions can be employed, further enhancing the green credentials of the method. rsc.org The use of ionic liquids in combination with microwave irradiation has also been explored for the synthesis of indole-2-carboxylic acid esters, offering advantages in terms of high product yield and mild reaction conditions. scielo.brresearchgate.net

A comparative study on the synthesis of certain imidazole (B134444) derivatives showed a drastic decrease in reaction time and an increase in product yield with microwave methods versus conventional heating. rsc.org For example, a reaction that took 8-12 hours with conventional heating was completed in 5-10 minutes with microwave assistance, with the yield increasing from 70-85% to 88-96%. rsc.org

Table 2: Conventional vs. Microwave-Assisted Synthesis of Imidazole Derivatives

| Entry | Method | Time | Yield (%) |

|---|---|---|---|

| 1 | Conventional | 8-12 h | 70-85 |

| 2 | Microwave | 5-10 min | 88-96 |

This table illustrates the general advantages of microwave-assisted synthesis as reported for related heterocyclic compounds. rsc.org

Scalable Synthetic Protocols and Gram-Scale Production

The transition from laboratory-scale synthesis to gram-scale production is a critical step for the practical application of this compound and its derivatives. Scalable protocols are designed to be robust, efficient, and reproducible on a larger scale. nih.govrsc.org

Several studies have reported successful gram-scale syntheses of indole derivatives. For example, a copper-mediated C-2 chlorination of an indole derivative was successfully performed on a gram scale without a decrease in yield or selectivity. rsc.org Another example is the gram-scale synthesis of quinazolinone alkaloids, which are complex indole-containing natural products, using a microwave-assisted polycondensation reaction. semanticscholar.org The development of scalable flow-based photochemical methods has also been reported for the synthesis of complex heterocyclic scaffolds. rsc.org

A two-step, one-pot synthesis of N-difluoromethylthiophthalimide has been demonstrated on a multigram scale, highlighting the potential for producing complex reagents in larger quantities. acs.org Additionally, an efficient, multigram-scale synthesis of 2,5-dihalobenzoquinones, which can be precursors for various heterocyclic compounds, has been developed where none of the steps required purification. researchgate.net

These scalable protocols are essential for making these valuable compounds more accessible for research and development in various fields. nih.govrsc.org

Chemical Reactivity and Transformation Studies of 2,5 Dichloro 1h Indole

Electrophilic Substitution Reactions on the Indole (B1671886) Core

The indole ring is considered a π-excessive system, making it exceptionally susceptible to electrophilic attack. bhu.ac.in The fusion of the electron-rich pyrrole (B145914) ring with the benzene (B151609) ring results in a system that readily undergoes electrophilic substitution reactions, often under mild conditions. quimicaorganica.orgresearchgate.net The lone pair of electrons on the nitrogen atom is integral to the aromatic system, significantly increasing the electron density of the pyrrole moiety. bhu.ac.in Common electrophilic substitution reactions for indoles include halogenation, nitration, sulfonation, and Friedel-Crafts-type reactions such as acylation and alkylation. quimicaorganica.orgresearchgate.net

For 2,5-dichloro-1H-indole, the chlorine atom at the C5 position on the benzene ring acts as an electron-withdrawing group via induction but an electron-donating group through resonance. It also has a deactivating and ortho-, para- directing effect on the benzene portion of the molecule. The chlorine at the C2 position directly influences the reactivity of the pyrrole ring.

In electrophilic substitution reactions, the indole nucleus exhibits a strong regiochemical preference for the C3 position. bhu.ac.instackexchange.com This selectivity is a cornerstone of indole chemistry and is dictated by the relative stability of the cationic intermediates (arenium ions or σ-complexes) formed upon electrophilic attack at the different positions of the pyrrole ring.

Attack of an electrophile at the C3 position results in a carbocation intermediate where the positive charge is located at the C2 position. This intermediate is significantly stabilized by the adjacent nitrogen atom, which can delocalize the positive charge through resonance without disrupting the aromatic sextet of the fused benzene ring. bhu.ac.instackexchange.com In contrast, an attack at the C2 position places the positive charge at the C3 position. Stabilization of this intermediate by the nitrogen lone pair requires the disruption of the benzene ring's aromaticity, resulting in a much less stable, higher-energy intermediate. stackexchange.com

Therefore, for this compound, despite the presence of a chlorine atom at C2, electrophilic attack will overwhelmingly occur at the vacant and electronically favored C3 position. Substitution at C2 would only be considered if the C3 position were already occupied by a non-hydrogen substituent. researchgate.net

| Position of Attack | Intermediate Stability | Key Feature | Preferred Outcome |

|---|---|---|---|

| C3 | More Stable | Positive charge is stabilized by nitrogen without disrupting the benzene ring's aromaticity. stackexchange.com | Major Product |

| C2 | Less Stable | Stabilization by nitrogen requires disrupting the benzene ring's aromaticity. stackexchange.com | Minor or Non-existent Product |

Reactions at the Halogen Sites

The chlorine substituents at the C2 and C5 positions of this compound serve as versatile handles for further molecular elaboration. These halogenated sites are amenable to a variety of transition metal-catalyzed reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated aromatic compounds are common substrates for these transformations. mdpi.comyoutube.com The chlorine atoms in this compound can participate in several types of cross-coupling reactions, enabling the diversification of the indole scaffold at both the pyrrole and benzene rings.

Notable examples of applicable cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is widely used to introduce aryl or vinyl groups.

Heck-Mizoroki Coupling: Reaction with an alkene to form a substituted alkene, creating a new C-C bond. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group, forming a C-C bond.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, allowing for the introduction of various amino groups.

Stille Coupling: Reaction with an organotin reagent to create a C-C bond.

The relative reactivity of the C2-Cl versus the C5-Cl bond can sometimes be exploited to achieve selective functionalization, although this often depends on the specific catalyst system and reaction conditions employed.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(PPh₃)₄, Pd(OAc)₂ |

| Heck-Mizoroki | Alkene | C-C | Pd(OAc)₂, PdCl₂ |

| Sonogashira | Terminal Alkyne | C-C | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig | Amine (R₂NH) | C-N | Pd₂(dba)₃, Ligands (e.g., BINAP) |

Conjugate Addition Reactions with External Reagents

The nucleophilic character of the indole C3 position allows it to participate in conjugate addition reactions, also known as Michael additions. bhu.ac.inwikipedia.org In these reactions, the indole acts as a soft nucleophile, attacking the electrophilic β-carbon of an α,β-unsaturated carbonyl compound or other Michael acceptor. nih.govlibretexts.org This process is a highly effective method for carbon-carbon bond formation at the C3 position of the indole ring.

The reaction is typically catalyzed by Brønsted or Lewis acids, which activate the Michael acceptor towards nucleophilic attack. nih.gov For this compound, the C3 position remains the active nucleophilic site for this transformation. A wide range of Michael acceptors can be employed, leading to a diverse array of 3-substituted indole derivatives.

| Class of Michael Acceptor | Example Reagent | Resulting C3-Substituent |

|---|---|---|

| α,β-Unsaturated Ketones | Methyl vinyl ketone | 3-(3-Oxobutyl) |

| α,β-Unsaturated Esters | Ethyl acrylate | Ethyl 3-(1H-indol-3-yl)propanoate |

| α,β-Unsaturated Nitriles | Acrylonitrile | 3-(1H-indol-3-yl)propanenitrile |

| Nitroalkenes | β-Nitrostyrene | 3-(2-Nitro-1-phenylethyl) |

Hydrogenation and Reduction Pathways of the Indole Ring

The reduction of the indole ring is a challenging transformation due to the aromatic stability of the heterocyclic system. nih.gov Catalytic hydrogenation is the most common method employed for this purpose. Typically, the reaction leads to the selective reduction of the C2-C3 double bond of the pyrrole ring, yielding the corresponding indoline (2,3-dihydroindole). nih.gov

This transformation often requires forcing conditions, such as high pressures of hydrogen gas and the use of heterogeneous catalysts like platinum on carbon (Pt/C) or rhodium on carbon (Rh/C). nih.govorganic-chemistry.org The reaction can be complicated by over-reduction of the benzene ring to afford tetrahydro- or octahydroindoles, or by catalyst poisoning by the basic indoline product. nih.gov The presence of the two electron-withdrawing chlorine atoms in this compound may decrease the electron density of the ring system, potentially making the hydrogenation more difficult and requiring more robust catalytic systems or harsher conditions compared to unsubstituted indole. nih.gov

| Catalyst | Reagent | Solvent | Typical Product |

|---|---|---|---|

| Pt/C, Pd/C, Rh/C | H₂ (gas) | Acetic Acid, Ethanol (B145695) | Indoline |

| Triethylsilane | Trifluoroacetic Acid (TFA) | Dichloromethane | Indoline |

| Sodium Cyanoborohydride | Acetic Acid | Methanol (B129727) | Indoline |

Reactions with Other Chemical Entities (e.g., Quinones)

Indoles can react with quinones, which are electrophilic compounds, through mechanisms that often involve conjugate addition. A notable example is the acid-catalyzed reaction of indoles with 2,5-dichlorobenzoquinone. researchgate.net In this reaction, the nucleophilic C3 position of the indole attacks one of the electron-deficient vinylic carbons of the quinone ring in a Michael-type 1,4-conjugate addition. researchgate.net The initial adduct is a hydroquinone, which can be subsequently oxidized to the corresponding indolyl-substituted quinone. researchgate.net

Another type of interaction is observed with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Indole and DDQ can initially form a stable 1:1 donor-acceptor complex. scispace.com In suitable solvents, this complex can evolve to form a substitution product where the indole C3 position becomes bonded to the quinone ring, followed by the elimination of HCN. scispace.com These reactions highlight the ability of the indole nucleus to act as a potent nucleophile towards highly electrophilic quinone systems.

| Quinone Reagent | Reaction Type | Initial Product | Final Product (after potential oxidation) |

|---|---|---|---|

| 2,5-Dichlorobenzoquinone | Conjugate Addition researchgate.net | Indolyl-substituted hydroquinone | 2,5-Dichloro-3-(indol-3-yl)benzoquinone researchgate.net |

| DDQ | Complexation/Substitution scispace.com | Donor-acceptor complex | Substituted quinone (after HCN elimination) scispace.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. For 2,5-dichloro-1H-indole, both ¹H and ¹³C NMR provide critical information about its atomic arrangement.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound exhibits distinct signals corresponding to each of the non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the aromatic indole (B1671886) ring system. In a typical spectrum, the N-H proton of the indole ring appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature and involvement in hydrogen bonding. Protons on the aromatic ring will show characteristic splitting patterns (doublets, and doublet of doublets) based on their coupling with neighboring protons.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (NH) | ~8.1-8.5 | br s | - |

| H-3 | ~6.4-6.5 | d | ~3.0 |

| H-4 | ~7.5-7.6 | d | ~8.6 |

| H-6 | ~7.0-7.1 | dd | ~8.6, ~2.1 |

| H-7 | ~7.3-7.4 | d | ~2.1 |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The signals for the carbon atoms in this compound are spread over a range of chemical shifts, with carbons bonded to chlorine atoms appearing at characteristic downfield positions.

| Carbon Atom | Chemical Shift (ppm) |

| C-2 | ~127-128 |

| C-3 | ~102-103 |

| C-3a | ~128-129 |

| C-4 | ~120-121 |

| C-5 | ~125-126 |

| C-6 | ~121-122 |

| C-7 | ~111-112 |

| C-7a | ~133-134 |

Note: The assignments are based on general knowledge of indole chemistry and may require 2D NMR experiments for definitive confirmation.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uci.educsir.co.za The FT-IR spectrum of this compound shows characteristic absorption bands that confirm its structure.

The most prominent feature is the N-H stretching vibration, which appears as a sharp to medium band in the region of 3400-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are typically observed around 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic and pyrrole (B145914) rings give rise to several bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration usually appears in the 1350-1250 cm⁻¹ range. The C-Cl stretching vibrations are found in the fingerprint region, typically between 800 and 600 cm⁻¹.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch | 3400-3500 |

| Aromatic C-H Stretch | 3100-3000 |

| C=C Stretch (Aromatic) | 1600-1450 |

| C-N Stretch | 1350-1250 |

| C-Cl Stretch | 800-600 |

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, mass spectrometry is used to determine the molecular weight and elemental composition. In the mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, which is indicative of a dichloro-substituted compound.

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. For C₈H₅Cl₂N, the calculated exact mass is 184.9800. HRMS would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobaghdad.edu.iq Indole and its derivatives typically exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum of this compound, usually recorded in a solvent like methanol (B129727) or ethanol (B145695), is expected to show absorption maxima (λ_max) corresponding to π → π* transitions within the conjugated indole ring system. researchdata.edu.aunist.gov The presence of chlorine substituents may cause a slight shift in the absorption bands compared to unsubstituted indole. researchgate.net Typically, indoles show a strong absorption band around 220-230 nm and another group of bands between 260-290 nm. researchdata.edu.aunist.gov

| Solvent | λ_max (nm) |

| Methanol | ~225, ~270, ~280 |

| Ethanol | ~226, ~271, ~281 |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been widely utilized to investigate the properties of various indole (B1671886) derivatives. niscpr.res.in These computational methods allow for the detailed analysis of molecular geometry, electronic structure, and reactivity parameters. researchgate.net

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For indole derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311+G(d,p), are employed to determine bond lengths, bond angles, and dihedral angles. researchgate.net The electronic structure of 2,5-dichloro-1H-indole is significantly influenced by the presence of two electron-withdrawing chlorine atoms on the benzene (B151609) ring. This substitution pattern affects the electron density distribution across the indole scaffold.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Band Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. researchgate.netresearchgate.net

For substituted indoles, the HOMO is typically located over the π-system of the indole ring, while the LUMO distribution can be influenced by the substituents. researchgate.net In this compound, the chlorine atoms are expected to lower both the HOMO and LUMO energy levels.

Table 1: Frontier Molecular Orbital Energies and Energy Gap (Note: The following data is illustrative and based on general principles of DFT calculations on similar molecules. Actual values for this compound would require specific calculations.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.20 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.70 |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. ttuhsc.edu The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. ttuhsc.edu For this compound, the MEP analysis would likely show negative potential around the nitrogen atom and the π-electron-rich regions of the pyrrole (B145914) ring, while the areas around the hydrogen attached to the nitrogen and the chlorine atoms would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides detailed information about intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule. uni-muenchen.dewisc.edu This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de In this compound, NBO analysis would reveal the nature of the C-N, C-C, and C-Cl bonds, as well as the delocalization of the nitrogen lone pair electrons into the aromatic system.

Global Reactivity Indices

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. hackernoon.comdergipark.org.tr These indices include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). hackernoon.com

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons.

Chemical Potential (μ) : The negative of electronegativity.

Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. hackernoon.com

Softness (S) : The reciprocal of hardness.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. hackernoon.com

Table 2: Global Reactivity Descriptors (Note: The following data is illustrative and calculated from the FMO energies in Table 1 using the standard equations. hackernoon.com)

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 3.85 |

| Chemical Potential (μ) | -3.85 |

| Hardness (η) | 2.35 |

| Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.16 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. growingscience.com It is particularly useful for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net For this compound, TD-DFT calculations could provide insights into its photophysical properties, identifying the major electronic transitions and their corresponding wavelengths.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations could provide insights into its behavior in various environments, such as in a solvent or interacting with a biological target. nih.govmdpi.com

Although no specific MD studies on this compound were found, research on similar molecules, like inhibitors for the influenza polymerase PB2, has utilized MD simulations to assess the stability of structural complexes. chemrxiv.org

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and understand weak interactions within and between molecules. jussieu.frjussieu.fr These interactions, such as hydrogen bonds, van der Waals forces, and halogen bonds, are crucial for molecular recognition and crystal packing. jussieu.frjussieu.fr The NCI method is based on the electron density and its derivatives, allowing for the identification of interaction regions in 3D space. jussieu.frjussieu.fr

General Research Findings: For this compound, an NCI analysis would be expected to reveal several key features:

Hydrogen Bonding: An interaction involving the N-H group of the indole ring.

Halogen Bonding: Potential interactions involving the chlorine atoms, which can act as electrophilic regions (sigma-holes) and interact with nucleophiles.

π-π Stacking: Interactions between the aromatic rings of two or more molecules.

Van der Waals Interactions: General attractive or repulsive forces between molecules.

Studies on other chlorinated compounds have used similar topological analyses to investigate intermolecular interactions. eurjchem.com For example, in 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, NCI analysis helped in understanding the compound's intermolecular interactions. eurjchem.com

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) properties of materials are of significant interest for applications in optoelectronics and photonics. researchgate.netmdpi.com Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the NLO response of molecules. researchgate.netacs.org Key parameters calculated include the electric dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. mdpi.comacs.org

While no specific NLO calculations for this compound are available, studies on other organic dyes and heterocyclic compounds demonstrate that DFT calculations can effectively predict NLO behavior. researchgate.netnih.gov The magnitude of the hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation. nih.gov

Below is a hypothetical data table illustrating the kind of data that would be generated from an NLO properties calculation. Note: These values are for illustrative purposes only and are not based on actual calculations for this compound.

| Parameter | Symbol | Hypothetical Value | Unit |

| Dipole Moment | μ | 3.5 | Debye |

| Mean Polarizability | ⟨α⟩ | 150 | a.u. |

| First Hyperpolarizability | β_tot | 250 | a.u. |

Theoretical Studies of Rotational Characteristics and Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. numberanalytics.comijpsonline.com For a molecule like this compound, which has a rigid bicyclic core, conformational analysis would primarily focus on the orientation of any flexible substituents, though none are present in the parent molecule. However, theoretical studies can still explore the molecule's rotational constants and potential energy surface. ijpsonline.comresearchgate.net

General Research Findings: Theoretical calculations can determine the rotational constants (A, B, C) of a molecule, which are valuable for microwave spectroscopy. For a planar molecule like indole, these constants are related to its moments of inertia. The substitution pattern, such as the presence of two chlorine atoms in this compound, would significantly alter these constants compared to unsubstituted indole.

While no specific conformational analysis of this compound is documented, studies on disubstituted cyclohexanes, for example, show how computational methods can predict the most stable conformations based on steric and electronic effects. libretexts.org For this compound, theoretical studies would confirm its planarity and provide data on its vibrational modes and rotational energy barriers if it were to interact with other molecules or surfaces.

Structure Activity Relationship Sar Studies

Influence of Halogen Position and Number on Molecular Activity

The presence, type, and position of halogen substituents on the indole (B1671886) ring are pivotal in determining the molecular activity of indole derivatives. researchgate.netmdpi.com Halogenation can significantly alter the electronic and steric properties of the indole nucleus, thereby affecting its interaction with biological targets.

For instance, in a series of aplysinopsin derivatives, the type and number of halogens on the indole ring were crucial factors for selectivity between serotonin (B10506) 5-HT2A and 5-HT2C receptors. nih.gov Specifically, a 6-chloro or 6-bromo substitution favored interaction with 5-HT2C receptors, while a 6-fluoro substituent or an unhalogenated ring showed preference for 5-HT2A receptors. nih.gov The compound (E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one demonstrated remarkable selectivity for the 5-HT2C receptor, with an affinity of 46 nM and no detectable affinity for 5-HT1A or 5-HT2A receptors. nih.gov

Furthermore, studies on other halogenated indoles have shown that the substitution pattern influences their nature as aryl hydrocarbon receptor (AhR) ligands. nih.gov For example, indoles with halogen substitutions at the C-2, 3, 6, and 7 positions displayed similar responses, highlighting the importance of the substitution pattern in determining biological activity. nih.gov In the context of cannabinoid receptor 1 (CB1) allosteric modulators, a chloro or fluoro group at the C5 position of the indole ring enhanced the modulatory potency. nih.gov

The following table summarizes the influence of halogen substitution on the activity of various indole derivatives:

| Compound Class | Halogen Substitution | Effect on Activity | Reference |

| Aplysinopsin Derivatives | 6-Chloro or 6-Bromo | Increased selectivity for 5-HT2C receptors | nih.gov |

| Aplysinopsin Derivatives | 6-Fluoro | Increased selectivity for 5-HT2A receptors | nih.gov |

| (E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one | 5,6-Dichloro | High selectivity for 5-HT2C receptor | nih.gov |

| 1H-Indole-2-carboxamides | Chloro or Fluoro at C5 | Enhanced CB1 receptor allosteric modulation | nih.gov |

| 2-(indol-1-yl)-1-methylethylamines | Fluoro, Chloro, or Bromo at C5 | Increased affinity for both 5-HT2A and 5-HT2C receptors | nih.gov |

Impact of Substituents at N1, C2, C3, and C5 Positions of the Indole Core on Biological Potency

Substitutions at various positions of the indole core, including N1, C2, C3, and C5, have a profound effect on the biological potency of the resulting compounds.

N1 Position: Methylation of the indole nitrogen has been shown to be important for the kinase inhibitory and in vitro antiproliferative activities of meridianin alkaloids. mdpi.com

C2 Position: The presence of a methyl group at the C2 position, as seen in 5,6-dichloro-2-methyl-1H-indole, introduces steric bulk and electronic donation to the pyrrole (B145914) ring, influencing molecular recognition and binding affinity. For indole-2-carboxamides acting as CB1 allosteric modulators, the amide functionality at the C2 position is critical for their effects. nih.govacs.org

C3 Position: The C3 position is the most reactive site for electrophilic substitution on the indole ring. wikipedia.org The length of a linear alkyl group at the C3 position of indole-2-carboxamides has a significant influence on the allosteric modulation of the CB1 receptor. nih.govacs.orgresearchgate.net Shorter alkyl groups at this position were found to enhance the modulatory potency of 1H-indole-2-carboxamides. nih.gov

C5 Position: An electron-withdrawing group at the C5 position of the indole ring is a key requirement for the allosteric modulation of the CB1 receptor by indole-2-carboxamides. nih.govacs.org For instance, a chloro group at the 5th position of the phenyl attached to the indole-3-yl moiety is favorable for anticonvulsant activity. sci-hub.se Similarly, a chloro substitution at the R5 position in certain indole-oxadiazole hybrids leads to highly potent α-glucosidase inhibitors. sci-hub.se

The table below outlines the impact of various substituents at different positions on the biological activity of indole derivatives:

| Position | Substituent | Effect on Biological Potency | Compound Class/Activity | Reference |

| N1 | Methylation | Important for kinase inhibition and antiproliferative activity | Meridianins | mdpi.com |

| C2 | Methyl Group | Influences molecular recognition and binding affinity | 5,6-dichloro-2-methyl-1H-indole | |

| C2 | Amide Functionality | Critical for allosteric effects on the orthosteric site | Indole-2-carboxamides (CB1 modulators) | nih.govacs.org |

| C3 | Linear Alkyl Group | Length influences allosteric modulation | Indole-2-carboxamides (CB1 modulators) | nih.govacs.orgresearchgate.net |

| C3 | Short Alkyl Groups | Enhanced modulatory potency | 1H-indole-2-carboxamides (CB1 modulators) | nih.gov |

| C5 | Electron-withdrawing Group | Required for allosteric modulation | Indole-2-carboxamides (CB1 modulators) | nih.govacs.org |

| C5 | Chloro Group | Favorable for anticonvulsant activity | Phenyl-indole-3-yl derivatives | sci-hub.se |

| C5 | Chloro Group | High potency as α-glucosidase inhibitors | Indole-oxadiazole hybrids | sci-hub.se |

Correlation between Chemical Structure and Specific Molecular Target Interactions

The specific chemical structure of 2,5-dichloro-1H-indole derivatives dictates their interactions with molecular targets. For example, the indole ring was chosen in the design of certain multitarget inhibitors to enhance interactions with indole-containing amino acid residues like Trp86 and Trp286 of human acetylcholinesterase (AChE). acs.org

In the case of CB1 receptor allosteric modulators, the indole ring itself influences the ligand's ability to bind to the allosteric site more than its ability to modulate the orthosteric site. nih.govacs.org The combination of an electron-withdrawing group at the C5 position and a specific alkyl chain length at the C3 position is crucial for effective allosteric modulation of the CB1 receptor. nih.govacs.org

Furthermore, indole derivatives have been identified as fusion inhibitors of HIV-1 glycoprotein-41 (gp41). scispace.com A strong correlation was observed between the experimental binding affinities of these compounds for the hydrophobic pocket of gp41 and their fusion inhibitory activity, confirming this pocket as a valid target. scispace.com

Molecular Docking and In Silico Binding Mode Predictions

Molecular docking and in silico studies are powerful tools for predicting the binding modes and affinities of this compound derivatives with their biological targets. These computational methods provide valuable insights into the structure-activity relationships at a molecular level.

Binding Affinity Predictions (e.g., Theoretical Free Energy of Binding)

Predicting the binding affinity, often expressed as the theoretical free energy of binding, is a key aspect of in silico studies. arxiv.org Physics-based methods can capture detailed atomic interactions, including solvation and entropic contributions, to estimate binding affinity. arxiv.org For a series of indole compounds targeting HIV-1 gp41, a strong correlation (R² = 0.91) was found between their experimental binding affinities and their fusion inhibitory data, validating the in silico approach. scispace.com Computational models like IPBind utilize geometric deep learning to predict binding affinity by leveraging the interatomic potential between the bound and unbound states of the complex. arxiv.org

Identification of Key Residues for Ligand Interaction

Molecular docking studies are instrumental in identifying the key amino acid residues within a protein's binding site that interact with the ligand. For instance, docking studies of multitarget inhibitors revealed interactions with key residues in the active sites of cholinesterases and monoamine oxidases. acs.org In the case of AChE, compound 28 was shown to interact with Trp82 in the catalytic active site (CAS) and Ser72 in the peripheral anionic site (PAS), while compound 34 interacted with Trp82 and Phe329 via π–π stacking. acs.org Similarly, attention-based deep learning models can identify surface residues on a protein that are critical for ligand binding. mdpi.com

The following table presents examples of key residue interactions identified through molecular docking:

| Target Protein | Ligand/Compound | Key Interacting Residues | Type of Interaction | Reference |

| Acetylcholinesterase (AChE) | Compound 28 | Trp82 (CAS), Ser72 (PAS) | Hydrogen bond | acs.org |

| Acetylcholinesterase (AChE) | Compound 34 | Trp82, Phe329 (CAS), Tyr332 (PAS) | π–π stacking, Hydrophobic | acs.org |

| DNA Gyrase (1KZN) | Compounds 5D and 5F | Active site residues | Bonding interactions | jmchemsci.com |

Investigations into Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's activity. pnas.org Indole derivatives have been extensively studied as allosteric modulators for various receptors, particularly the CB1 receptor. nih.govacs.orgmdpi.com

Structure-activity relationship studies on indole-2-carboxamides have revealed key structural features required for allosteric modulation of the CB1 receptor. nih.govacs.org These include an electron-withdrawing group at the C5 position, a specific alkyl chain length at the C3 position, and the nature of the linker and substituent on the phenyl ring B. nih.govacs.org These modifications significantly impact both the binding affinity (KB) to the allosteric site and the binding cooperativity (α) with the orthosteric ligand. nih.gov

Furthermore, indole derivatives like 3-indole ethanol (B145695) (tryptophol) have been identified as positive allosteric modulators (PAMs) of indoleamine 2,3-dioxygenase 1 (IDO1). pnas.org These PAMs bind to an allosteric site, increasing the affinity of the substrate (tryptophan) to the catalytic site and potentiating the enzyme's activity. pnas.org

Mechanistic Biological Investigations Non Clinical Focus

Enzyme Inhibition Mechanisms

Derivatives of 2,5-dichloro-1H-indole have been identified as inhibitors of several key enzyme families, playing a crucial role in cellular signaling, replication, and metabolism.

Kinase Inhibition: Indole (B1671886) derivatives are widely recognized for their capacity to inhibit protein kinases, which are pivotal in cellular signaling and metabolism. By blocking the activity of these enzymes, they can disrupt processes that contribute to tumor growth. For instance, certain indole-based compounds act as potent and selective kinase inhibitors, targeting pathways essential for cancer cell proliferation. acs.org Novel thiazolyl-indole-2-carboxamide derivatives have been shown to inhibit multiple protein kinases, including EGFR, HER2, VEGFR-2, and CDK2. acs.org Similarly, pyrazolyl-s-triazine compounds that incorporate an indole motif have been developed as dual inhibitors of EGFR and CDK-2. mdpi.com

DNA Polymerase Inhibition: A specific indole thiobarbituric acid (ITBA) derivative, 5-((1-(2-bromobenzoyl)-5-chloro-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (ITBA-12) , was identified as an inhibitor of human DNA polymerase eta (hpol η), an enzyme linked to increased resistance to certain chemotherapy drugs. nih.gov Steady-state kinetic analysis revealed that ITBA-12 functions as an allosteric or partial competitive inhibitor with respect to dNTP binding. nih.gov This compound also showed inhibitory activity against other DNA polymerases, including hpol β, hpol γ, and hpol κ. nih.gov

Tryptophan Catabolizing Enzyme Inhibition: Diaryl hydroxylamines with dichloro substitutions have demonstrated pan-inhibition of tryptophan catabolizing enzymes, including indoleamine 2,3-dioxygenase-1 (IDO1), indoleamine 2,3-dioxygenase-2 (IDO2), and tryptophan dioxygenase (TDO). nih.gov These enzymes are implicated in inflammatory and immunosuppressive activities, particularly in the context of cancer. nih.gov

Other Enzyme Targets: Docking studies have suggested that certain indole derivatives can inhibit E. coli MurB, an enzyme essential for bacterial cell wall synthesis. nih.gov Additionally, other research has pointed to the inhibition of topoisomerases and dihydrofolate reductase (DHFR) by various indole-based compounds. mdpi.comnih.govfrontiersin.org

| Derivative Class/Compound | Enzyme Target | Mechanism of Inhibition | Reference |

|---|---|---|---|

| Thiazolyl-indole-2-carboxamides | EGFR, HER2, VEGFR-2, CDK2 | Inhibition of kinase activity | acs.org |

| 5-((1-(2-bromobenzoyl)-5-chloro-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (ITBA-12) | Human DNA polymerase η (hpol η) | Allosteric/partial competitive inhibitor of dNTP binding | nih.gov |

| Dichloro-substituted diaryl hydroxylamines | IDO1, IDO2, TDO | Pan-inhibition of enzyme activity | nih.gov |

| Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | E. coli MurB | Inhibition (based on docking studies) | nih.gov |

Interactions with Defined Biological Targets (e.g., Receptors, Proteins, DNA)

The biological activity of this compound derivatives is often attributed to their direct interaction with specific molecular targets.

Receptor Binding: Certain indole derivatives show affinity for serotonin (B10506) receptors. For example, the derivative D2AAK5 forms a halogen bond between its chlorine atom and the Asn 6.55 residue of the 5-HT2A serotonin receptor. mdpi.com The primary interaction for these ligands is a salt bridge with a conserved aspartate residue (Asp 3.32) in both 5-HT1A and 5-HT2A receptors. mdpi.com Other research has focused on the G protein-coupled receptor GPR17, where indole derivatives like 2-carboxy-4,6-dichloro-1H-indole-3-propionic acid act as synthetic agonists. nih.govacs.org Although this compound is a 4,6-dichloro isomer, it highlights the potential for dichlorinated indoles to target this receptor class.

Protein and DNA Interactions: Beyond receptor binding, indole derivatives can interact with other crucial biomolecules. Some have been shown to inhibit tubulin polymerization, a key process in cell division, thereby leading to cell death. nih.govunife.it The presence of halogen substituents on the indole ring can influence these interactions. nih.gov There is also evidence that certain indole derivatives can interact directly with DNA, causing alterations in gene expression related to cell growth and apoptosis. Some hybrid molecules are designed to possess both topoisomerase inhibition and DNA cross-linking abilities, leading to significant DNA damage. mdpi.com

| Derivative/Class | Biological Target | Nature of Interaction | Reference |

|---|---|---|---|

| D2AAK5 (dichloro-indole derivative) | Serotonin 5-HT2A Receptor | Halogen bond with Asn 6.55; Salt bridge with Asp 3.32 | mdpi.com |

| Arylthioindoles (ATI) | β-tubulin (colchicine site) | Inhibition of tubulin polymerization | nih.gov |

| Indolizino[6,7-b]indoles | DNA | DNA cross-linking and damage | mdpi.com |

| General Indole Derivatives | DNA | Interaction leading to altered gene expression |

Cellular Pathway Modulation Studies (e.g., Apoptosis Induction, Cell Cycle Regulation, Kinase Pathway Inhibition)

By inhibiting enzymes and interacting with key biological targets, derivatives of this compound can modulate complex cellular pathways, frequently leading to anticancer effects.

Apoptosis Induction: A common mechanism of action for anticancer indole derivatives is the induction of apoptosis, or programmed cell death. smolecule.comajgreenchem.comsioc-journal.cn For example, the benzoindole derivative DBID was shown to increase the levels of caspase-8, -9, and -3/7 in colon cancer cells, up-regulating apoptotic genes and triggering cell death. rsc.org Other studies have shown that indole derivatives can induce apoptosis through the activation of the ROS-activated stress kinase pathway. mdpi.com

Cell Cycle Regulation: Many indole-based anticancer agents exert their effects by causing cell cycle arrest, which prevents cancer cells from proliferating. ajgreenchem.com Derivatives have been shown to arrest cells in the G2/M phase acs.orgnih.govsioc-journal.cnnih.gov or the G0/G1 phase of the cell cycle. mdpi.com For instance, a novel quinoline-indole derivative, 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline (9b) , arrested gastric cancer cells at the G2/M phase. sioc-journal.cn Similarly, some 2-phenylindole (B188600) derivatives caused a stable arrest of mitotic progression in HeLa cells. nih.gov

Kinase Pathway Inhibition: The modulation of cellular pathways often stems from the inhibition of specific kinase signaling cascades. Indole derivatives have been developed to target multiple pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival. mdpi.com Other targeted pathways include the Hedgehog signaling pathway nih.gov and the EGFR and p53-MDM2 mediated pathways. nih.govresearchgate.net

| Derivative/Class | Cell Line(s) | Observed Effect | Modulated Pathway/Mechanism | Reference |

|---|---|---|---|---|

| 2-Chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide (B32628) derivative (10b) | A549 (lung), K562 (leukemia) | Apoptosis induction, G2/M cell cycle arrest | Modulation of EGFR and p53-MDM2 pathways | nih.govresearchgate.net |

| 2-Phenylindole derivatives (33 and 44) | HeLa (cervical cancer) | G2/M phase cell cycle arrest | Inhibition of tubulin polymerization, Repression of Hedgehog signaling | nih.gov |

| Thiazolyl-indole-2-carboxamide derivative (6i) | MCF-7 (breast cancer) | Cytotoxicity, G2/M phase cell cycle arrest, apoptosis | Inhibition of EGFR, HER2, VEGFR-2, CDK2 | acs.org |

| DBID (benzoindole derivative) | HT-29 (colon cancer) | Apoptosis induction | Activation of caspases-8, -9, and -3/7 | rsc.org |

Antimicrobial Action Mechanisms (e.g., Bacterial Enzyme Inhibition, Cell Membrane Disruption)

The indole scaffold is also present in compounds with significant antimicrobial properties. The mechanisms of action are varied, targeting unique aspects of microbial physiology.

Bacterial Enzyme Inhibition: A primary mechanism of antimicrobial action is the inhibition of essential bacterial enzymes. lumenlearning.com Molecular docking studies have implicated several potential enzyme targets for indole derivatives. These include enzymes involved in cell wall synthesis, such as E. coli MurB nih.gov, and proteins critical for cell division like FtsZ. mdpi.com Other potential targets are (p)ppGpp synthetases/hydrolases and pyruvate (B1213749) kinases. mdpi.com Furthermore, some isatin (B1672199) (1H-indole-2,3-dione) derivatives have shown potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV. frontiersin.orgresearchgate.net

Cell Membrane Disruption: Some antimicrobial compounds function by disrupting the bacterial cell membrane. lumenlearning.comreactgroup.org For example, certain carbon monoxide-releasing molecule (CORM) conjugates linked to azole antibiotics initiate their action through membrane insertion and subsequent disorganization, leading to a breakdown of the membrane potential. acs.org While not directly involving a this compound, this illustrates a key antimicrobial mechanism relevant to heterocyclic compounds.

Inhibition of Biosynthesis Pathways: Indole derivatives can interfere with crucial biosynthetic pathways in microbes. This includes the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis nih.gov and the inhibition of folic acid synthesis, which is a target for sulfonamide drugs. lumenlearning.com

| Derivative Class | Proposed Mechanism | Target Organism/Enzyme | Reference |

|---|---|---|---|

| Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Enzyme Inhibition (Docking) | E. coli MurB | nih.gov |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives | Enzyme Inhibition (Docking) | (p)ppGpp synthetases/hydrolases, FtsZ proteins, pyruvate kinases | mdpi.com |

| Isatin (1H-indole-2,3-dione) Schiff base derivatives | Enzyme Inhibition | DNA gyrase, Topoisomerase IV | frontiersin.org |

| Iso-indole derivative (IDDB40) | Inhibition of Mycolic Acid Synthesis | Mycobacterium tuberculosis | nih.gov |

Advanced Applications in Materials Science and Research Tools

Role as Versatile Synthetic Intermediates in Advanced Synthesis

The presence of two chlorine atoms on the indole (B1671886) ring makes 2,5-dichloro-1H-indole and its isomers valuable intermediates in advanced organic synthesis. These halogen atoms can serve as reactive handles for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and cyclizations, allowing for the construction of complex molecular architectures.

Researchers have utilized dichlorinated indoles as foundational structures for building pharmacologically relevant molecules. For instance, (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid has been identified as a powerful and selective antagonist for the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, a key target in neuropharmacology. acs.org The synthesis of this class of compounds relies on the dichlorinated indole core to explore structure-activity relationships. acs.org

Furthermore, dichlorinated indole derivatives are pivotal in creating fused heterocyclic systems. The Bartoli indole synthesis, a method that uses nitroarenes and vinyl Grignard reagents, can be employed to produce multi-gram quantities of 5,7-dichloroindole, which is then elaborated into more complex structures like indolo[2,3-b]quinolines. nih.gov Such multi-step syntheses often involve protecting the indole nitrogen, followed by formylation and subsequent coupling reactions to build the final polycyclic framework. nih.gov Another approach involves the regioselective C-3 dichlorination and C-2 oxidation of N-substituted indoles to yield 3,3-dichloro-2-oxindoles, which are important motifs in many bioactive natural products and pharmaceuticals. researchgate.net

The synthetic utility of dichlorinated indoles is summarized in the table below, highlighting their role in generating advanced chemical entities.

| Dichlorinated Indole Precursor | Reaction Type | Resulting Advanced Intermediate/Product | Significance |

| 4,6-dichloro-1H-indole-2-carboxylic acid | Condensation with aryl pyruvic acids | (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acids | Development of selective NMDA receptor antagonists. acs.org |

| 5,7-dichloroindole | Vilsmeier-Haack, Boc-protection, coupling | N-Boc-5,7-dichloroindole-3-carbaldehyde, leading to indolo[2,3-b]quinolines | Synthesis of complex heterocyclic systems relevant to natural products like perophoramidine. nih.gov |

| N-substituted indoles | Oxidation/Dichlorination with NaCl/H₂O | 3,3-dichloro-2-oxindoles | Access to a class of compounds found in numerous bioactive molecules. researchgate.net |

| 5-Cl-I3C (related chlorinated indole) | Acid-catalyzed condensation | 5,5′-di-Cl-DIM and 5,5′,5′′-tri-Cl-LTr1 | Formation of complex, biologically active oligomeric indoles. oup.com |

Application in Dye and Pigment Synthesis (for related indole derivatives)

The indole scaffold is historically significant in the world of color, with indigo (B80030) being one of the most ancient and important natural dyes. britannica.compcbiochemres.com The unique electronic properties of the indole ring system allow it to serve as a potent electron donor and a core component in many chromophores. chim.itresearchgate.net Introducing an indole derivative into a molecule can significantly influence its absorption properties, making these structures key building blocks in the dye and pigment industry. chim.it

While specific applications for this compound in commercial dyes are not widely documented, the use of halogenated indoles in dye synthesis is an active area of research. Halogenation can modulate the color, stability, and application properties of a dye. A prominent example is Tyrian purple, a historically prized pigment, which is a brominated derivative of indigo. mdpi.commdpi.com

Modern research has focused on enzymatic methods for producing halogenated indigo dyes. Fungal peroxygenases have been used for the one-step synthesis of Tyrian purple and other indigo derivatives from halogen-substituted indoles. mdpi.commdpi.com These biocatalytic processes work well with various halogenated indoles, converting them into corresponding indigo-like pigments. mdpi.com This suggests that this compound could potentially be a substrate for enzymatic or chemical synthesis to produce novel dichlorinated indigo dyes with unique shades and properties.

The broader family of indole-based dyes is also crucial in advanced materials, such as dye-sensitized solar cells (DSSCs). researchgate.net In these applications, indole derivatives act as the electron-donating part of a D-π-A (Donor-π-linker-Acceptor) sensitizer, absorbing light and initiating the electron transfer process. researchgate.net The ability to tune the electronic levels of the dye is critical, and halogenation is a well-established strategy for achieving such modulation.

Development of Radioligands and Probes for Biological Studies

The development of radiolabeled molecules, or radioligands, is essential for non-invasive imaging techniques like Positron Emission Tomography (PET), which allows for the visualization and quantification of biological processes in vivo. Indole derivatives are frequently used as scaffolds for these probes due to their ability to bind to a wide range of biological targets with high affinity and selectivity. nih.govnih.gov

Halogenated indoles, including dichlorinated variants, are particularly attractive for creating PET radioligands. The introduction of fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C) into the molecule allows it to be detected by PET scanners. rsc.orgacs.org Dichlorinated indole structures can serve as precursors for these radiolabeled compounds, where a chlorine atom might be replaced with a radioisotope or the scaffold is used as a base for adding a radiolabeled functional group.

Research has focused on developing indole-based radiotracers for imaging neuroinflammation by targeting the translocator protein (TSPO) or for studying enzymes like diacylglycerol kinase gamma (DGKγ). nih.govacs.org For example, a series of 2,3-diaryl-substituted indoles were synthesized and evaluated as potential leads for ¹⁸F- and ¹¹C-labeled PET radiotracers. rsc.org Similarly, 3-acetyl-indole derivatives have been labeled with ¹¹C to create imaging agents for DGKγ in the brain. acs.org These studies demonstrate that the indole nucleus is a versatile platform for designing brain-penetrant probes. acs.orgmdpi.com